4,6,7-trifluoro-1H-indole-2-carboxylic acid
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Overview
Description
4,6,7-Trifluoro-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C9H4F3NO2. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of three fluorine atoms at the 4th, 6th, and 7th positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-trifluoro-1H-indole-2-carboxylic acid typically involves the use of 2,4,5-trifluorobenzoic acid as a starting material. The process includes several steps such as halogenation, cyclization, and carboxylation under controlled conditions . One common method involves the substitution of 2,3,5-trifluoroaniline, followed by cyclization to form the indole ring .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ advanced techniques such as continuous flow synthesis and catalytic processes to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trifluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4,6,7-Trifluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,6,7-trifluoro-1H-indole-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as the SARS-CoV-2 3CLpro protease, by binding to the active site and preventing substrate access . This interaction disrupts the normal function of the enzyme, thereby inhibiting viral replication or other biological processes.
Comparison with Similar Compounds
- 4,5,6-Trifluoro-1H-indole-2-carboxylic acid
- 5,6,7-Trifluoro-1H-indole-2-carboxylic acid
- 4,6,7-Trifluoro-1H-indole-3-carboxylic acid
Uniqueness: 4,6,7-Trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
4,6,7-trifluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-4-2-5(11)7(12)8-3(4)1-6(13-8)9(14)15/h1-2,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONAEMTXHBAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1F)F)NC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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